CRX 527

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C81H151N2O19P |

|---|---|

Molecular Weight |

1488.0 g/mol |

IUPAC Name |

(2S)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C81H151N2O19P/c1-7-13-19-25-31-34-40-43-49-55-66(97-73(87)58-52-46-37-28-22-16-10-4)61-71(85)82-69(80(91)92)65-96-81-77(83-72(86)62-67(56-50-44-41-35-32-26-20-14-8-2)98-74(88)59-53-47-38-29-23-17-11-5)79(78(70(64-84)100-81)102-103(93,94)95)101-76(90)63-68(57-51-45-42-36-33-27-21-15-9-3)99-75(89)60-54-48-39-30-24-18-12-6/h66-70,77-79,81,84H,7-65H2,1-6H3,(H,82,85)(H,83,86)(H,91,92)(H2,93,94,95)/t66-,67-,68-,69+,70-,77-,78-,79-,81-/m1/s1 |

InChI Key |

REEGNIYAMZUTIO-MGSMBCBTSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |

Synonyms |

AGP 527 CRX 527 CRX-527 CRX-547 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CRX-527

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRX-527 is a synthetic, hexa-acylated monosaccharide that functions as a potent and specific agonist for Toll-like receptor 4 (TLR4).[1] Developed as a less toxic alternative to bacterial lipopolysaccharide (LPS), CRX-527 retains robust immunostimulatory properties, positioning it as a promising candidate for vaccine adjuvants and standalone immunotherapeutics.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of CRX-527, detailing its interaction with the TLR4 signaling complex, the subsequent intracellular signaling cascades, and its biological effects. The information is supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: TLR4 Agonism

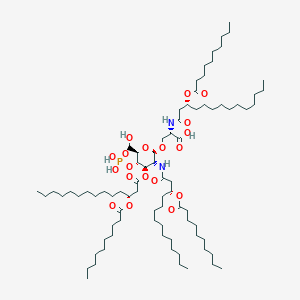

CRX-527 is a synthetic mimic of lipid A, the active component of LPS.[1] Its structure consists of a monosaccharide unit glycosidically linked to an L-serine-based aglycon unit, with three primary myristic (C14) and three decanoic (C10) acyl chains.[1] This structure allows it to bind to the TLR4 receptor complex, initiating a signaling cascade that leads to the activation of the innate immune system.

A key feature of CRX-527 is its ability to activate TLR4 independently of the co-receptor CD14, which is typically required for LPS-mediated TLR4 activation.[1] This CD14-independence contributes to its distinct biological activity profile. Upon binding to the TLR4/MD-2 complex, CRX-527 induces a conformational change that leads to the dimerization of the receptor and the recruitment of intracellular adaptor proteins, thereby initiating downstream signaling.

Signaling Pathways

CRX-527 activates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][3]

1. MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

2. TRIF-Dependent Pathway: This pathway is initiated from endosomes following the internalization of the TLR4 complex. It leads to the activation of the transcription factor IRF3 and the production of type I interferons.[3]

Quantitative Data

The immunostimulatory activity and reduced toxicity of CRX-527 compared to LPS have been demonstrated in various studies.

| Parameter | CRX-527 | LPS | Reference |

| In Vivo Radioprotection | |||

| Survival Rate (7.5 Gy TBI) | 100% | 50% | [3] |

| In Vitro Toxicity | |||

| Cell Viability | Almost no toxic effect | Toxic at similar doses | [3] |

| Neutrophil Recruitment (in vivo) | |||

| Neutrophil Influx in Lungs | Robust response | Less robust than CRX-527 | [4] |

| LAL Assay Reactivity | |||

| Endotoxin Units (EU) | Less reactive | Strongly reactive | [4] |

| Cytokine | CRX-527-induced Level (pg/ml) in BCG-immunized mice | Reference |

| IFN-γ (liver) | 216.18 ± 1.66 | [2] |

| IFN-γ (spleen) | 211.93 ± 0.52 | [2] |

| TNF-α (spleen) | 96.44 ± 0.27 | [2] |

| IL-1β (liver) | 58.77 ± 0.60 | [2] |

| IL-4 (spleen) | 18.87 ± 0.26 | [2] |

Experimental Protocols

HEK-Blue™ hTLR4 Cell Assay for TLR4 Agonist Activity

This assay is used to quantify the activation of TLR4 by agonists like CRX-527. HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Detailed Methodology:

-

Cell Preparation: HEK-Blue™ hTLR4 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal calf serum, penicillin, and streptomycin.[5]

-

Seeding: Cells are seeded at a density of approximately 2.5 x 10^5 cells/mL in a 96-well flat-bottom plate.[5]

-

Stimulation: Add 20 µL of CRX-527 at various concentrations to the wells. A positive control (e.g., 100 ng/mL ultrapure LPS) and a negative control (sterile, endotoxin-free water) should be included.[5]

-

Incubation: The plate is incubated for 20-24 hours at 37°C in a 5% CO2 incubator.[5]

-

SEAP Detection: 20 µL of the cell culture supernatant is transferred to a new 96-well plate. 180 µL of QUANTI-Blue™ solution is added to each well.[5]

-

Measurement: The plate is incubated for 1-3 hours at 37°C, and the absorbance is read at a wavelength of 620-655 nm using a spectrophotometer. The level of SEAP activity is proportional to the activation of NF-κB.[5]

In Vivo Radioprotection Study in Mice

This protocol outlines the methodology used to assess the radioprotective effects of CRX-527 in a murine model.[3]

Detailed Methodology:

-

Animal Model: C57BL/6 mice are used for the study.

-

Treatment: CRX-527 is administered via intraperitoneal injection at a dose of 0.5 mg/kg at 24 hours and 2 hours before total body irradiation (TBI).[3]

-

Irradiation: Mice are subjected to a lethal dose of ionizing radiation (e.g., 7.5 Gy TBI).[3]

-

Monitoring: Survival rates and body weight are monitored daily.

-

Hematopoietic and Intestinal Injury Assessment: At various time points post-irradiation, blood and tissue samples (spleen, bone marrow, intestine) are collected for analysis. This includes complete blood counts, flow cytometry for hematopoietic stem and progenitor cells, and histological analysis of intestinal tissue.[3]

Conclusion

CRX-527 is a well-characterized synthetic TLR4 agonist with a distinct mechanism of action. Its ability to potently activate both MyD88- and TRIF-dependent signaling pathways in a CD14-independent manner, coupled with its favorable safety profile compared to LPS, makes it a highly attractive molecule for the development of next-generation immunomodulators and vaccine adjuvants. The detailed understanding of its signaling pathways and the availability of robust in vitro and in vivo models will continue to facilitate its exploration in various therapeutic applications, including infectious diseases, cancer immunotherapy, and as a radioprotective agent.

References

- 1. invivogen.com [invivogen.com]

- 2. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]

- 3. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 101.200.202.226 [101.200.202.226]

CRX-527: A Technical Guide to a Synthetic TLR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRX-527 is a synthetic, hexa-acylated lipid A mimetic belonging to the aminoalkyl glucosaminide 4-phosphate (AGP) family.[1] It is a potent and highly specific agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] By activating TLR4, CRX-527 initiates downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of adaptive immune responses.[1] Notably, CRX-527 exhibits significantly lower toxicity compared to lipopolysaccharide (LPS), the natural ligand for TLR4, making it an attractive candidate for various therapeutic applications, including as a vaccine adjuvant and a radioprotective agent.[1][2] An important characteristic of CRX-527 is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 216014-14-1 |

| Molecular Formula | C₈₁H₁₅₁N₂O₁₉P |

| Molecular Weight | 1488.07 g/mol |

| Appearance | Clear, colorless lipidic film |

| Solubility | 1 mg/ml in DMSO containing 0.2% triethylamine (TEA) |

| Purity | ≥90% (UHPLC) |

| Working Concentration | 100 pg/ml - 10 ng/ml |

Mechanism of Action: TLR4 Signaling

CRX-527 functions as a molecular mimic of lipid A, the active component of LPS.[1] Upon binding to the MD-2 co-receptor, it induces the dimerization of TLR4, initiating two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[1]

-

MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.

-

TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons (IFN-α/β).[2]

Both pathways contribute to the maturation of dendritic cells (DCs) and the subsequent activation of T-cell mediated adaptive immunity.

Quantitative Data

In Vitro Activity: TLR4 Activation in HEK-Blue™ Cells

HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR4 activation by CRX-527 can be quantified by measuring SEAP activity.

| Assay | Parameter | Value | Reference |

| HEK-Blue™ hTLR4 Activation | Working Concentration | 100 pg/ml - 10 ng/ml | [1] |

In Vivo Cytokine Induction in Mice

The adjuvant activity of CRX-527 is demonstrated by its ability to induce the production of key cytokines in vivo. The following table summarizes cytokine levels in lymphoid tissues of BALB/c mice immunized with BCG or BCG-MSP1C with or without CRX-527 (0.5 mg/kg, intraperitoneal).

| Cytokine | Tissue | Treatment Group | Cytokine Concentration (pg/ml, mean ± SEM) |

| TNF-α | Spleen | BCG-MSP1C + CRX-527 | 96.92 ± 0.62 |

| Lymph Node | BCG-MSP1C + CRX-527 | 86.89 ± 0.68 | |

| Liver | BCG-MSP1C + CRX-527 | 75.44 ± 0.12 | |

| Spleen | BCG + CRX-527 | 96.44 ± 0.27 | |

| Lymph Node | BCG + CRX-527 | 75.73 ± 0.17 | |

| Liver | BCG + CRX-527 | 74.97 ± 0.34 | |

| IFN-γ | Liver | BCG + CRX-527 | 216.18 ± 1.66 |

| Spleen | BCG + CRX-527 | 211.93 ± 0.52 | |

| Lymph Node | BCG + CRX-527 | 202.78 ± 0.04 | |

| Liver | BCG-MSP1C + CRX-527 | 207.98 ± 0.82 | |

| Spleen | BCG-MSP1C + CRX-527 | 195.87 ± 0.30 | |

| Lymph Node | BCG-MSP1C + CRX-527 | 178.54 ± 0.05 | |

| IL-1β | Spleen | BCG-MSP1C + CRX-527 | 60.16 ± 0.53 |

| Liver | BCG + CRX-527 | 58.77 ± 0.60 | |

| Spleen | BCG + CRX-527 | 57.82 ± 0.44 | |

| IL-4 | Spleen | BCG-MSP1C + CRX-527 | 20.49 ± 0.15 |

| Liver | BCG-MSP1C + CRX-527 | 20.49 ± 0.08 | |

| Lymph Node | BCG-MSP1C + CRX-527 | 17.91 ± 0.04 | |

| Spleen | BCG + CRX-527 | 18.87 ± 0.26 | |

| Liver | BCG + CRX-527 | 18.01 ± 0.03 |

In Vivo Efficacy: Radioprotection in Mice

CRX-527 has been shown to protect mice from lethal doses of total body irradiation (TBI).

| Animal Model | Radiation Dose | CRX-527 Treatment | Survival Rate | Reference |

| Wild-type C57BL/6 mice | 7.5 Gy TBI | 0.5 mg/kg IP (24h and 2h before TBI) | 100% | [2] |

| Wild-type C57BL/6 mice | 7.5 Gy TBI | None (Irradiation only) | 50% | [2] |

| Wild-type C57BL/6 mice | 9 Gy TBI | 0.5 mg/kg IP (24h and 2h before TBI) | 80% increase vs. untreated | [2] |

| TLR4-/- mice | 7.5 Gy TBI | 0.5 mg/kg IP (24h and 2h before TBI) | No significant protection | [2] |

Experimental Protocols

In Vitro TLR4 Activation using HEK-Blue™ hTLR4 Cells

This protocol describes the measurement of CRX-527-induced TLR4 activation by quantifying SEAP reporter activity.

Materials:

-

HEK-Blue™ hTLR4 cells

-

HEK-Blue™ Detection medium

-

CRX-527

-

LPS (positive control)

-

Endotoxin-free water (negative control)

-

96-well flat-bottom plates

Procedure:

-

Prepare a cell suspension of HEK-Blue™ hTLR4 cells at a density of ~1.4 x 10⁵ cells/ml in pre-warmed HEK-Blue™ Detection medium.[3]

-

Add 20 µl of CRX-527 at various concentrations, positive control (LPS, e.g., 100 ng/ml), and negative control (endotoxin-free water) to respective wells of a 96-well plate.[3][4]

-

Add 180 µl of the cell suspension to each well (~25,000 cells/well).[3]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.[3]

-

Measure SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer.[4]

In Vivo Mouse Immunization and Anti-Tumor Efficacy

This protocol outlines a therapeutic vaccination study in a mouse melanoma model.

Materials:

-

C57BL/6 mice

-

B16OVA melanoma cells

-

CRX-527

-

OVA CTL and T-helper peptides

-

DMSO

-

Saline solution

Procedure:

-

Inject 100,000 B16OVA tumor cells intradermally into C57BL/6 mice.

-

Once tumors are palpable, vaccinate the mice with one of the following treatments (n=10 per group):

-

1 nmol of CRX-527 alone

-

A mixture of CRX-527 and OVA CTL and T-helper peptides

-

Conjugates of CRX-527 with OVA CTL and T-helper peptides

-

-

To prepare the vaccine, dissolve the compounds in DMSO to a concentration of 500 µM and sonicate in a water bath for 15 minutes. Mix the required amount with saline solution for a final injection volume of 30 µl per mouse.[5]

-

Monitor tumor growth over time.

-

On day 18, withdraw blood to monitor the induction of SIINFEKL-specific CD8+ T cell responses by tetramer staining.

In Vivo Radioprotection Study in Mice

This protocol details an experiment to evaluate the radioprotective effects of CRX-527.

Materials:

-

C57BL/6 wild-type and TLR4-/- mice

-

CRX-527

-

Source of total body irradiation (TBI)

Procedure:

-

Divide mice into control and treatment groups (n=10 per group).

-

For the treatment group, administer CRX-527 at a dose of 0.5 mg/kg via intraperitoneal (IP) injection at 24 hours and 2 hours before TBI.[2]

-

Expose mice to a lethal dose of TBI (e.g., 7.5 Gy).[2]

-

Monitor the survival of the mice for 30 consecutive days and plot a survival curve.

Conclusion

CRX-527 is a promising synthetic TLR4 agonist with a well-defined mechanism of action and a favorable safety profile compared to LPS. Its ability to potently activate both MyD88- and TRIF-dependent signaling pathways makes it a versatile tool for stimulating innate and adaptive immunity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of CRX-527 as a vaccine adjuvant, immunomodulator, or radioprotective agent.

References

- 1. invivogen.com [invivogen.com]

- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 101.200.202.226 [101.200.202.226]

- 4. 101.200.202.226 [101.200.202.226]

- 5. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]

CRX-527: A Technical Guide to a Synthetic TLR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRX-527 is a potent and well-characterized synthetic agonist of Toll-like receptor 4 (TLR4), belonging to the aminoalkyl glucosaminide 4-phosphate (AGP) family of lipid A mimetics.[1] Its unique chemical structure, comprising a monosaccharide unit linked to an L-serine-based aglycon and featuring six acyl chains, confers a robust immunostimulatory profile with significantly lower toxicity compared to natural lipopolysaccharide (LPS).[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of CRX-527. It details its mechanism of action through the TLR4 signaling pathway and presents key experimental protocols for its study and application in immunology and drug development.

Chemical Structure and Properties

CRX-527 is a hexa-acylated molecule, meaning it possesses six fatty acid chains.[1] Specifically, it contains three "primary" myristic acid chains (C14) and three decanoic acid chains (C10) attached to a glucosaminide backbone.[1] This synthetic analogue of lipid A is distinguished by its L-serine-based aglycon unit.[1]

Table 1: Physicochemical Properties of CRX-527

| Property | Value | Reference |

| Chemical Formula | C₈₁H₁₅₁N₂O₁₉P | [1][2][3] |

| Molecular Weight | 1488.07 g/mol | [1][2][3] |

| CAS Number | 216014-14-1 | [1][2][3] |

| IUPAC Name | O-((2R,3R,4R,5S,6R)-3-((R)-3-(decanoyloxy)tetradecanamido)-4-(((R)-3-(decanoyloxy)tetradecanoyl)oxy)-6-(hydroxymethyl)-5-(phosphonooxy)tetrahydro-2H-pyran-2-yl)-N-((R)-3-(decanoyloxy)tetradecanoyl)-L-serinate | [2] |

| Synonyms | CRX 527, CRX527 | [2] |

| Appearance | Clear, colorless lipidic film | [1] |

| Purity | ≥90% (UHPLC) | [1] |

| Solubility | 1 mg/mL in DMSO; Soluble in DMSO containing 0.2% triethylamine (TEA) | [1] |

| Density | 1.08 ± 0.1 g/cm³ | [] |

Mechanism of Action: TLR4 Signaling

CRX-527 functions as a specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] Upon binding to the TLR4/MD-2 complex on the surface of immune cells such as macrophages and dendritic cells, CRX-527 triggers a conformational change that initiates downstream signaling cascades. A notable feature of CRX-527 is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1] This activation proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][]

-

MyD88-Dependent Pathway: This pathway leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][5]

-

TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β).[2]

The dual activation of these pathways contributes to a broad and potent immune response, making CRX-527 a promising candidate for vaccine adjuvants and immunotherapies.

References

An In-depth Technical Guide to Aminoalkyl Glucosaminide 4-Phosphate (AGP) Family Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aminoalkyl Glucosaminide 4-Phosphate (AGP) family of compounds represents a class of synthetic, small-molecule immunomodulators that function as potent and specific agonists of the Toll-like Receptor 4 (TLR4). Structurally, they are monosaccharide mimetics of the lipid A portion of bacterial lipopolysaccharide (LPS), the natural ligand for TLR4. This strategic design allows them to harness the immunostimulatory properties of lipid A while mitigating its associated toxicity. AGPs have garnered significant interest in the field of drug development, particularly as vaccine adjuvants, due to their ability to enhance both humoral and cellular immune responses. This technical guide provides a comprehensive overview of the AGP family, including their mechanism of action, structure-activity relationships, quantitative data on their biological activity, and detailed experimental protocols for their synthesis and evaluation.

Core Concepts: Mechanism of Action

AGPs exert their immunostimulatory effects by activating the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4, a key pattern recognition receptor of the innate immune system, recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria. Upon binding to the TLR4/MD-2 receptor complex on the surface of immune cells like macrophages and dendritic cells, AGPs trigger a signaling cascade that leads to the activation of downstream transcription factors, primarily NF-κB and IRF3. This, in turn, results in the production of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, as well as type I interferons. This innate immune activation is crucial for the subsequent development of a robust and specific adaptive immune response to co-administered antigens, making AGPs effective vaccine adjuvants.

Signaling Pathway Diagram

Caption: AGP-Mediated TLR4 Signaling Pathway.

Quantitative Data: Structure-Activity Relationship

The biological activity of AGP compounds is highly dependent on their chemical structure, particularly the length and arrangement of the acyl chains. The following table summarizes the structure-activity relationship data for a series of AGP compounds, with TNF-α induction in human whole blood used as a measure of their TLR4 agonist activity.

| Compound ID | R1 Acyl Chain Length | R2 Acyl Chain Length | R3 Acyl Chain Length | TNF-α Induction (EC50, ng/mL) |

| CRX-526 | C6 | C6 | C6 | > 10,000 |

| CRX-527 | C10 | C10 | C10 | 1.8 |

| CRX-528 | C12 | C12 | C12 | 2.5 |

| CRX-529 | C14 | C14 | C14 | 5.0 |

| CRX-547 | C10 | C10 | C10 | 100 |

Data extracted from Stover et al., J. Biol. Chem., 2004.

Experimental Protocols

General Synthesis of Aminoalkyl Glucosaminide 4-Phosphate (AGP) Compounds

The synthesis of AGP compounds is a multi-step process that involves the preparation of a glycosyl donor and an aglycon acceptor, followed by their coupling and subsequent functionalization. The following is a generalized protocol for the synthesis of a representative AGP, such as RC-529.

Workflow Diagram:

Caption: General AGP Synthesis Workflow.

Methodology:

-

Preparation of the Glycosyl Donor:

-

Start with a commercially available glucosamine derivative, such as N-acetylglucosamine.

-

Protect the hydroxyl groups, typically with acetyl or benzyl groups, to prevent unwanted side reactions.

-

Activate the anomeric carbon for glycosylation, for example, by converting it to a trichloroacetimidate or a glycosyl bromide.

-

-

Synthesis of the Aglycon Acceptor:

-

The aminoalkyl aglycon is typically derived from an amino acid, such as L-serine.

-

Protect the amino and carboxyl groups of the amino acid.

-

The hydroxyl group of the protected amino acid will serve as the acceptor for the glycosylation reaction.

-

-

Glycosylation:

-

Couple the glycosyl donor and the aglycon acceptor in the presence of a suitable promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

This reaction forms the key glycosidic bond.

-

-

Acylation:

-

Selectively deprotect the amino group and the hydroxyl groups of the glucosamine moiety.

-

Introduce the desired primary and secondary acyl chains using the appropriate fatty acids activated as acid chlorides or with coupling reagents like HATU.

-

-

Phosphorylation:

-

Selectively protect other reactive groups, leaving the 4-hydroxyl group of the glucosamine ring free.

-

Phosphorylate the 4-hydroxyl group using a phosphitylating agent followed by oxidation.

-

-

Final Deprotection and Purification:

-

Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, basic hydrolysis for acetyl groups).

-

Purify the final AGP compound using high-performance liquid chromatography (HPLC).

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

-

In Vitro Evaluation of TLR4 Agonist Activity

The TLR4 agonist activity of AGP compounds can be assessed using a variety of in vitro assays. A common method involves the use of a reporter cell line that expresses TLR4 and a reporter gene under the control of a TLR4-inducible promoter.

4.2.1 HEK-Blue™ hTLR4 Reporter Gene Assay

This commercially available cell line (InvivoGen) is engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

-

Cell Culture: Maintain HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Stimulation: Prepare serial dilutions of the AGP compounds in cell culture medium. Add the diluted compounds to the cells in triplicate. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (vehicle).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant according to the manufacturer's protocol.

-

Data Analysis: Measure the absorbance at the appropriate wavelength (typically 620-655 nm). Calculate the EC50 values for each compound by plotting the absorbance versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytokine Induction Assay in Human Whole Blood

This assay measures the ability of AGP compounds to induce the production of pro-inflammatory cytokines in a more physiologically relevant system.

Protocol:

-

Blood Collection: Collect fresh human blood from healthy donors in heparinized tubes.

-

Stimulation: In a 96-well plate, mix the whole blood with RPMI 1640 medium (1:1 ratio).

-

Compound Addition: Add serial dilutions of the AGP compounds to the diluted blood in triplicate. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (vehicle).

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Plasma Collection: Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 values for cytokine induction for each compound as described in the reporter gene assay.

Conclusion

The aminoalkyl glucosaminide 4-phosphate family of compounds holds significant promise as a new generation of synthetic vaccine adjuvants and immunomodulators. Their well-defined chemical structures, potent and specific TLR4 agonist activity, and favorable safety profile compared to natural endotoxins make them attractive candidates for further development. The structure-activity relationship data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance these promising compounds towards clinical applications. Continued research into the nuanced interactions of AGPs with the TLR4 signaling pathway and the optimization of their in vivo delivery will be crucial for realizing their full therapeutic potential.

The MyD88-Dependent Signaling Pathway and CRX 527: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A crucial component of this system is the Toll-like receptor (TLR) family, which recognizes conserved pathogen-associated molecular patterns (PAMPs). With the exception of TLR3, all TLRs utilize the myeloid differentiation primary response 88 (MyD88) protein as a central adaptor for downstream signaling. This MyD88-dependent signaling pathway is a critical axis in the initiation of inflammatory responses, culminating in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.

CRX 527 is a synthetic, hexa-acylated lipid A mimic belonging to the aminoalkyl glucosaminide 4-phosphate (AGP) family. It functions as a potent and specific agonist for TLR4, the receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. By activating TLR4, this compound initiates both MyD88-dependent and TRIF-dependent signaling cascades. Notably, this compound exhibits significantly less toxicity than LPS while retaining robust immunostimulatory properties, making it a promising candidate for vaccine adjuvants and standalone immunomodulators. This guide provides an in-depth overview of the MyD88-dependent signaling pathway and the role of this compound as a key activator, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

MyD88-Dependent Signaling Pathway

The canonical MyD88-dependent signaling pathway is initiated upon the binding of a ligand, such as this compound, to a TLR. This event leads to the recruitment of the MyD88 adaptor protein to the receptor's intracellular Toll/interleukin-1 receptor (TIR) domain. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This complex activates the TGF-β-activated kinase 1 (TAK1) complex, which subsequently activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade (including JNK, p38, and ERK). Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Caption: MyD88-Dependent Signaling Pathway activated by this compound.

Quantitative Data: Effect of this compound on Cytokine Production

The activation of the MyD88-dependent pathway by this compound leads to the production of various pro-inflammatory cytokines. The following tables summarize the quantitative data on the effect of this compound on the production of TNF-α, IL-1β, IFN-γ, and IL-4 in lymphocyte-derived tissues of mice.

Table 1: TNF-α Production in Response to this compound

| Treatment Group | Organ | TNF-α (pg/ml) ± SEM |

|---|---|---|

| BCG-MSP1C + this compound | Spleen | 96.92 ± 0.62 |

| BCG-MSP1C + this compound | Lymph Node | 86.89 ± 0.68 |

| BCG-MSP1C + this compound | Liver | 75.44 ± 0.12 |

| BCG + this compound | Spleen | 96.44 ± 0.27 |

| BCG + this compound | Lymph Node | 75.73 ± 0.17 |

| BCG + this compound | Liver | 74.97 ± 0.34 |

Table 2: IL-1β Production in Response to this compound

| Treatment Group | Organ | IL-1β (pg/ml) ± SEM |

|---|---|---|

| BCG + this compound | Liver | 58.77 ± 0.60 |

| BCG + this compound | Spleen | 57.82 ± 0.44 |

| LPS + this compound | Liver | 58.06 ± 0.25 |

Table 3: IFN-γ Production in Response to this compound

| Treatment Group | Organ | IFN-γ (pg/ml) ± SEM |

|---|---|---|

| BCG + this compound | Liver | 216.18 ± 1.66 |

| BCG + this compound | Spleen | 211.93 ± 0.52 |

| BCG + this compound | Lymph Node | 202.78 ± 0.04 |

| BCG-MSP1C + this compound | Liver | 207.98 ± 0.82 |

| BCG-MSP1C + this compound | Spleen | 195.87 ± 0.30 |

| BCG-MSP1C + this compound | Lymph Node | 178.54 ± 0.05 |

| PBS-T80 + this compound | Liver | 180.00 ± 0.64 |

| PBS-T80 + this compound | Lymph Node | 180.25 ± 0.13 |

| PBS-T80 + this compound | Spleen | 177.86 ± 0.17 |

Table 4: IL-4 Production in Response to this compound

| Treatment Group | Organ | IL-4 (pg/ml) ± SEM |

|---|---|---|

| BCG-MSP1C + this compound | Spleen | 20.49 ± 0.15 |

| BCG-MSP1C + this compound | Liver | 20.49 ± 0.08 |

| BCG-MSP1C + this compound | Lymph Node | 17.91 ± 0.04 |

| BCG + this compound | Spleen | 18.87 ± 0.26 |

| BCG + this compound | Liver | 18.01 ± 0.03 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study the effects of this compound on the MyD88-dependent signaling pathway.

Protocol 1: Measurement of Cytokine Production by ELISA

This protocol describes a sandwich ELISA for the quantitative detection of cytokines such as TNF-α in cell culture supernatants following stimulation with this compound.

Materials:

-

96-well ELISA plates

-

Capture antibody (specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Detection antibody (biotin-conjugated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

-

This compound

-

Cell culture medium

-

Cells of interest (e.g., macrophages, PBMCs)

Procedure:

-

Plate Coating: Dilute the capture antibody in PBS to the recommended concentration. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash the plate twice with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for at least 1 hour at room temperature.

-

Standard and Sample Incubation: Wash the plate twice. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate four times. Dilute the biotin-conjugated detection antibody in assay diluent. Add 100 µL to each well. Incubate for 2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate four times. Dilute Streptavidin-HRP in assay diluent. Add 100 µL to each well. Incubate for 20 minutes at room temperature in the dark.

-

Color Development: Wash the plate four times. Add 100 µL of TMB substrate to each well. Incubate for 20-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Caption: A generalized workflow for a sandwich ELISA experiment.

Protocol 2: Western Blot for IRAK1 Phosphorylation

This protocol details the detection of phosphorylated IRAK1 (p-IRAK1) as a marker for MyD88 pathway activation by this compound.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-IRAK1, anti-total IRAK1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Western blotting imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat with this compound for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer and scrape the cells. Incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the p-IRAK1 signal to total IRAK1 and a loading control (e.g., β-actin).

Protocol 3: NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation with this compound.

Materials:

-

Cells of interest cultured on coverslips or in imaging plates

-

This compound

-

Formaldehyde

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and allow them to adhere. Treat with this compound for various time points.

-

Fixation: Wash cells with PBS. Fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS. Permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS. Block with blocking buffer for 30 minutes.

-

Primary Antibody Incubation: Incubate with the anti-NF-κB p65 antibody diluted in blocking buffer for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS. Incubate with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS. Mount coverslips onto microscope slides with mounting medium. Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB to determine the extent of translocation.

Caption: Workflow for an NF-κB nuclear translocation immunofluorescence assay.

Conclusion

The MyD88-dependent signaling pathway is a cornerstone of the innate immune response, and its targeted activation holds significant therapeutic potential. This compound has emerged as a valuable tool for researchers and drug developers due to its potent and specific activation of TLR4, leading to the robust induction of this pathway. Its favorable safety profile compared to LPS makes it an attractive candidate for applications ranging from vaccine adjuvants to immunotherapies. The data and protocols presented in this guide provide a comprehensive resource for professionals seeking to understand and harness the power of the MyD88-dependent pathway through the use of this compound. Further research into the nuanced dose-response effects and the interplay between the MyD88- and TRIF-dependent pathways activated by this compound will continue to illuminate its full therapeutic potential.

The Synthetic TLR4 Agonist CRX-527: A Technical Guide to its Activation of the TRIF-Dependent Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic Toll-like receptor 4 (TLR4) agonist, CRX-527, and its activation of the TRIF-dependent signaling pathway. CRX-527, a monosaccharide lipid A mimetic from the aminoalkyl glucosaminide 4-phosphate (AGP) family, serves as a potent tool for dissecting TLR4 signaling and holds promise for applications as a vaccine adjuvant and standalone immunostimulant due to its lower toxicity compared to lipopolysaccharide (LPS)[1]. This document details the molecular interactions, downstream signaling events, and experimental methodologies for studying the effects of CRX-527.

Core Concepts: TLR4 Signaling Pathways

Toll-like receptor 4 (TLR4), in conjunction with its co-receptor MD-2, recognizes pathogen-associated molecular patterns (PAMPs) like LPS from Gram-negative bacteria, initiating an innate immune response. This response is mediated through two primary intracellular signaling pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway[2].

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly induces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) through the activation of NF-κB and MAP kinases. A key component of this pathway is the IL-1R–associated kinase–1 (IRAK1)[3].

-

TRIF-Dependent Pathway: Following ligand-induced endocytosis of the TLR4 complex, the TIR-domain-containing adapter-inducing interferon-β (TRIF) is recruited. This pathway leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFNs) and IFN-inducible chemokines like RANTES (CCL5) and IP-10 (CXCL10)[3][4][5].

CRX-527 has been shown to activate both the MyD88- and TRIF-dependent signaling cascades[1][4]. However, comparative studies with its diastereomer, CRX-547, have highlighted the selective activation of the TRIF-dependent pathway, providing valuable insights into the structural requirements for pathway-specific TLR4 agonism[3].

Quantitative Data on CRX-527-Mediated TRIF Pathway Activation

The following tables summarize the quantitative data from key experiments investigating the effects of CRX-527 on cytokine production and signaling molecule activation.

Table 1: Cytokine and Chemokine Production in Human Primary Monocytes and Dendritic Cells (DCs) Stimulated with CRX-527 [3]

| Cell Type | Stimulant | Concentration | TNF-α (MyD88-dependent) | RANTES (TRIF-dependent) | IP-10 (TRIF-dependent) |

| Monocytes | CRX-527 | Not Specified | Similar to LPS | Similar to LPS | Not Reported |

| Dendritic Cells (DCs) | CRX-527 | Not Specified | Similar to LPS | Not Reported | Similar to LPS |

Data are presented qualitatively as "similar to LPS" based on the source material. For precise quantitative values, refer to the original publication.

Table 2: NF-κB Activation in HEK293 cells expressing hTLR4/hMD-2/hCD14 [3]

| Stimulant | Concentration | Normalized SEAP Activity (NF-κB Reporter) |

| CRX-527 | 0.001 - 1000 ng/mL | Dose-dependent increase |

| CRX-547 | 0.001 - 1000 ng/mL | Significantly lower than CRX-527 |

| LPS | 0.001 - 1000 ng/mL | Similar to CRX-527 |

Table 3: Activation of Key Signaling Molecules in Human Primary Monocytes [3]

| Stimulant | Time Point | IRAK1 Degradation (MyD88 Pathway) | IRF3 Phosphorylation (TRIF Pathway) |

| CRX-527 | 15 min | Rapid decrease in IRAK1 protein | Detectable increase in pIRF3 |

| CRX-527 | 30-60 min | Continued decrease | Peak pIRF3 levels |

| CRX-527 | 120 min | Not specified | Decreased pIRF3 levels |

| CRX-547 | 15-60 min | Reduced IRAK1 disappearance compared to CRX-527 | Similar kinetics and extent of pIRF3 activation as CRX-527 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytokine and Chemokine Production Assay[3]

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are purified and either used directly or differentiated into dendritic cells (DCs). Cells are prestimulated with IFN-γ to enhance cytokine and chemokine responses.

-

Stimulation: Cells are treated with a range of concentrations of CRX-527, CRX-547, or S. minnesota Re595 LPS.

-

Analysis: After a specified incubation period, culture supernatants are collected. The concentrations of TNF-α, RANTES, and IP-10 are determined using a Luminex multiplex assay.

NF-κB Reporter Assay[3]

-

Cell Line: Human embryonic kidney (HEK) 293 cells are stably transfected with plasmids encoding human TLR4 (hTLR4), MD-2 (hMD-2), and CD14 (hCD14).

-

Transient Transfection: The stable cell line is transiently transfected with a reporter plasmid containing an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) gene.

-

Treatment: Transfected cells are treated with varying concentrations of CRX-527, CRX-547, or LPS for 24 hours.

-

Measurement: Supernatants are assayed for SEAP activity, which is normalized to control wells.

Western Blot Analysis of Signaling Proteins[3]

-

Cell Lysis: Human primary PBMC-derived monocytes, prestimulated with IFN-γ, are treated with CRX-527, CRX-547, or a vehicle control for various time points. Following treatment, cells are lysed to extract total protein.

-

Electrophoresis and Transfer: Cell lysates are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: Membranes are probed with primary antibodies specific for phosphorylated IRF3 (pIRF3), total IRF3, and IRAK1.

-

Detection: Following incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify changes in protein levels.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.

Caption: TRIF-dependent signaling pathway activated by CRX-527.

Caption: Overview of MyD88- and TRIF-dependent TLR4 signaling.

Caption: Workflow for analyzing CRX-527's effects on primary immune cells.

Conclusion

CRX-527 is a valuable molecular probe for studying TLR4 signaling, demonstrating clear activation of the TRIF-dependent pathway. The experimental data consistently show that while CRX-527 activates both major TLR4 signaling arms, its effects on the TRIF pathway, leading to the production of type I IFNs and related chemokines, are particularly robust. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging the immunomodulatory properties of synthetic TLR4 agonists. Further investigation into the precise structural determinants of TRIF-biased agonism, as exemplified by the comparison between CRX-527 and CRX-547, will be crucial for the rational design of next-generation adjuvants and immunotherapeutics.

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | A systemically administered detoxified TLR4 agonist displays potent antitumor activity and an acceptable tolerance profile in preclinical models [frontiersin.org]

- 3. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

The Enigmatic Case of CRX-527: A Search for Discovery and Synthesis

Despite a comprehensive search of publicly available scientific databases and literature, no specific information regarding a compound designated "CRX-527" has been found. This suggests that CRX-527 may be a compound in a very early stage of development, an internal corporate designation not yet disclosed to the public, or a potential misnomer.

The immediate implication for researchers, scientists, and drug development professionals is that there is no established body of public data to support an in-depth technical guide on its discovery, synthesis, or mechanism of action at this time. Standard chemical and biomedical search queries for "CRX-527" and related terms did not yield any patents, peer-reviewed articles, or presentations from scientific conferences that would allow for the construction of the requested whitepaper.

The Search for Clues: Investigating "CRX" Compounds

Further investigation into the "CRX" prefix was undertaken to determine if it represented a known class of compounds or a specific research program. Searches for "CRX drug development," "CRX compounds," and "CRX research" did not reveal a clear and public connection to a specific company or research institution that consistently uses this nomenclature for its small molecule pipeline.

Without a clear lead on the origin or nature of CRX-527, it is impossible to provide the detailed experimental protocols, quantitative data, and signaling pathway diagrams requested. The core requirements of data presentation in structured tables and the creation of detailed visualizations are contingent on the existence of foundational data, which is currently unavailable in the public domain.

A Path Forward: The Importance of Specificity in Scientific Inquiry

For the scientific and research community, this situation underscores the proprietary nature of early-stage drug development. Compounds are often given internal codes that do not become public until a significant milestone is reached, such as a patent application publication, an investigational new drug (IND) filing, or the presentation of preclinical data at a major scientific meeting.

Should information on CRX-527 become publicly available, a thorough analysis would be conducted to provide the requested in-depth guide. Researchers interested in this compound are encouraged to monitor public patent databases and scientific conference proceedings for its potential disclosure.

If "CRX-527" is a misnomer for a different compound, providing the correct designation would allow for a comprehensive and actionable response to the original request. The scientific and drug development communities thrive on the precise and accurate dissemination of information, and the current lack of data on CRX-527 highlights the boundaries of publicly accessible knowledge.

CRX 527: An In-Depth Technical Guide for In Vitro Immunology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRX 527 is a synthetic, non-toxic analog of lipid A, the immunostimulatory component of lipopolysaccharide (LPS).[1][2] It functions as a potent and specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][3] By activating TLR4, this compound initiates downstream signaling cascades that lead to the activation of immune cells and the production of a range of cytokines and chemokines.[1] Unlike its natural counterpart, LPS, this compound exhibits significantly lower toxicity, making it a valuable tool for in vitro immunology research and a promising candidate for vaccine adjuvants and immunotherapeutics.[1][2] A key feature of this compound is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1][3]

This technical guide provides an in-depth overview of this compound for its application in in vitro immunology studies, including its mechanism of action, detailed experimental protocols, and a summary of its effects on immune cells.

Mechanism of Action: TLR4 Signaling Pathways

This compound activates two distinct downstream signaling pathways upon binding to TLR4: the MyD88-dependent pathway and the TRIF-dependent pathway. This dual activation leads to the induction of a broad spectrum of inflammatory and anti-viral responses.

MyD88-Dependent Signaling Pathway

This pathway is initiated at the plasma membrane and is responsible for the early activation of NF-κB and the production of pro-inflammatory cytokines.

Caption: MyD88-dependent signaling cascade initiated by this compound.

TRIF-Dependent Signaling Pathway

This pathway is initiated following the endocytosis of the TLR4 complex and is crucial for the production of type I interferons (IFNs) and the late phase of NF-κB activation.

Caption: TRIF-dependent signaling cascade initiated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cytokine production in various in vitro models. Data has been compiled from multiple studies.

Table 1: Cytokine Production in Murine Splenocytes Co-stimulated with BCG and this compound

| Cytokine | Treatment Group | Concentration (pg/mL) |

| TNF-α | BCG + this compound | 96.44 ± 0.27[4] |

| BCG-MSP1C + this compound | 96.92 ± 0.62[4] | |

| IL-1β | BCG + this compound | 57.82 ± 0.44[4] |

| BCG-MSP1C + this compound | 60.16 ± 0.53[4] | |

| IFN-γ | BCG + this compound | 211.93 ± 0.52[4] |

| BCG-MSP1C + this compound | 195.87 ± 0.30[4] | |

| IL-4 | BCG + this compound | 18.87 ± 0.26[4] |

| BCG-MSP1C + this compound | 20.49 ± 0.15[4] | |

| Data are presented as mean ± SEM. This compound was used at a concentration of 0.5 mg/kg in the immunization protocol.[4] |

Table 2: IL-12p40 Production by Murine Dendritic Cells (D1 cell line)

| Stimulant | Concentration | IL-12p40 (pg/mL) |

| This compound | 1 µM | ~1500[5] |

| 0.1 µM | ~1000[5] | |

| 0.01 µM | ~500[5] | |

| OVA CTL conjugate | 1 µM | ~1500[5] |

| 0.1 µM | ~1000[5] | |

| 0.01 µM | ~500[5] | |

| OVA Help conjugate | 1 µM | ~1500[5] |

| 0.1 µM | ~1000[5] | |

| 0.01 µM | ~500[5] | |

| Data are approximated from graphical representations in the cited study.[5] |

Experimental Protocols

Protocol 1: In Vitro Cytokine Production Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for measuring cytokine production from human PBMCs stimulated with this compound.

Caption: Workflow for in vitro cytokine production assay with PBMCs.

Materials:

-

Ficoll-Paque density gradient medium

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Human peripheral blood

-

This compound (reconstituted in DMSO, then diluted in culture medium)

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Cell Seeding: Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend in complete RPMI medium. Count the cells and adjust the concentration to 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

Prepare Stimulant: Prepare a serial dilution of this compound in complete RPMI medium to achieve the desired final concentrations (e.g., 1000, 100, 10, 1, 0.1 ng/mL). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., LPS at 100 ng/mL).

-

Stimulation: Add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells containing PBMCs.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of the desired cytokines in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

Protocol 2: Macrophage Activation Assay

This protocol describes the assessment of macrophage activation by this compound using the murine macrophage cell line RAW 264.7. Activation can be measured by the production of nitric oxide (NO) or the expression of cell surface markers.

Caption: Workflow for macrophage activation assay.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin, and streptomycin

-

This compound

-

24-well cell culture plates

-

Griess Reagent System for nitric oxide measurement

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-mouse CD80, anti-mouse CD86)

-

Flow cytometer

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells into a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

-

Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10, 100, 1000 ng/mL). Include a vehicle control and a positive control (e.g., LPS). Incubate for 24 hours.

-

Nitric Oxide Measurement: a. After incubation, collect the cell culture supernatants. b. Measure the concentration of nitrite, a stable product of NO, in the supernatants using the Griess Reagent System according to the manufacturer's protocol.

-

Flow Cytometry Analysis of Activation Markers: a. After incubation, gently scrape the cells from the wells. b. Wash the cells with PBS containing 2% FBS. c. Stain the cells with fluorescently labeled antibodies against macrophage activation markers such as CD80 and CD86 for 30 minutes on ice in the dark. d. Wash the cells to remove unbound antibodies. e. Resuspend the cells in PBS and analyze the expression of the markers using a flow cytometer.

Conclusion

This compound is a well-defined and potent TLR4 agonist with low toxicity, making it an excellent tool for in vitro immunological research. Its ability to activate both MyD88- and TRIF-dependent signaling pathways allows for the comprehensive study of innate immune responses. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to investigate the immunomodulatory properties of this compound and its potential applications in various fields of immunology and drug development.

References

- 1. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]

- 5. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Effects of CRX-527

For Researchers, Scientists, and Drug Development Professionals

CRX-527, a synthetic lipid A analog, has emerged as a potent immunomodulatory agent with significant potential in vaccine development and immunotherapy.[1] This technical guide provides a comprehensive overview of the core immunomodulatory effects of CRX-527, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies.

Core Concepts: A Potent and Safer Immunostimulant

CRX-527 is a member of the aminoalkyl glucosaminide 4-phosphate (AGP) family and functions as a highly specific and potent agonist for Toll-like receptor 4 (TLR4).[1] Structurally, it is a hexa-acylated molecule, which mimics the activity of lipid A, the active component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[1] A key advantage of CRX-527 is its significantly lower toxicity compared to LPS, while retaining robust immunostimulatory properties.[1][2] This favorable safety profile makes it a promising candidate for clinical applications.

Mechanism of Action: Dual Signaling Pathways

CRX-527 exerts its immunomodulatory effects by activating the TLR4 signaling complex. Upon binding to TLR4, it initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1][] Notably, CRX-527 can activate these pathways independently of the co-receptor CD14.[1]

The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-1β. The TRIF-dependent pathway results in the activation of IRF3 and the production of type I interferons (IFNs) and other inflammatory mediators.[2] The dual activation of these pathways contributes to a broad and potent immune response.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory properties of CRX-527 have been quantified in various preclinical models. The following tables summarize key findings on cytokine production and in vivo efficacy.

Table 1: Cytokine Production in Murine Lymphoid Tissues

This table presents data from a study investigating the effect of CRX-527 on cytokine production in lymphocyte-derived tissues of mice immunized with a BCG-MSP1C malaria vaccine candidate.[4][5][6]

| Cytokine | Treatment Group | Organ | Cytokine Level (pg/ml) (Mean ± SD) |

| TNF-α | BCG-MSP1C + CRX-527 | Spleen | 96.92 ± 0.62 |

| BCG-MSP1C + CRX-527 | Lymph Node | 86.89 ± 0.68 | |

| BCG-MSP1C + CRX-527 | Liver | 75.44 ± 0.12 | |

| IL-1β | BCG-MSP1C + CRX-527 | Spleen | Not specified |

| BCG-MSP1C + CRX-527 | Lymph Node | Not specified | |

| BCG-MSP1C + CRX-527 | Liver | Not specified | |

| IFN-γ | BCG + CRX-527 | Liver | 216.18 ± 1.66 |

| BCG + CRX-527 | Spleen | 211.93 ± 0.52 | |

| BCG + CRX-527 | Lymph Node | 202.78 ± 0.04 | |

| BCG-MSP1C + CRX-527 | Liver | 207.98 ± 0.82 | |

| BCG-MSP1C + CRX-527 | Spleen | 195.87 ± 0.30 | |

| BCG-MSP1C + CRX-527 | Lymph Node | 178.54 ± 0.05 | |

| IL-4 | BCG-MSP1C + CRX-527 | Spleen | 20.49 ± 0.15 |

| BCG-MSP1C + CRX-527 | Liver | 20.49 ± 0.08 | |

| BCG-MSP1C + CRX-527 | Lymph Node | 17.91 ± 0.04 |

Table 2: In Vivo Radioprotective Efficacy of CRX-527

This table summarizes the survival data from a study evaluating the radioprotective effects of CRX-527 in mice subjected to total body irradiation (TBI).[2][7]

| Irradiation Dose | Treatment Group | Survival Rate |

| 7.5 Gy TBI | Irradiation only | 50% |

| 7.5 Gy TBI | CRX-527 | 100% |

| 9 Gy TBI | Irradiation only | 20% |

| 9 Gy TBI | CRX-527 | 100% |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

Murine Immunization and Cytokine Analysis

This protocol describes the methodology used to assess the immunomodulatory effects of CRX-527 in a murine malaria vaccine model.[4][5]

-

Animal Model: Male Balb/c mice were randomly divided into eight groups (n=6 per group).[4][6]

-

Immunization: Mice were immunized intraperitoneally with one of the following: PBS-T80, LPS, parent BCG, or BCG-MSP1C, with or without 0.5 mg/kg of CRX-527.[5][8]

-

Booster Doses: Two booster immunizations with the same antigens were administered four and eight weeks after the primary immunization.[4]

-

Tissue Collection: After the immunization schedule, mice were sacrificed, and the spleen, liver, and lymph nodes were collected.

-

Lymphocyte Culture: Single-cell suspensions were prepared from the collected lymphoid tissues and cultured.

-

Cytokine Quantification: The concentrations of TNF-α, IL-1β, IFN-γ, and IL-4 in the culture supernatants were measured using Enzyme-Linked Immunosorbent Assay (ELISA).[4][8]

In Vivo Radioprotection Study

This protocol details the experimental design for evaluating the radioprotective effects of CRX-527.[2][7]

-

Animal Model: C57BL/6 mice were used for this study.

-

CRX-527 Administration: Mice received an intraperitoneal injection of 0.5 mg/kg CRX-527 at 24 hours and 2 hours before irradiation.[2][7]

-

Irradiation: Mice were subjected to total body irradiation (TBI) at doses of 7.5 Gy or 9 Gy.[2]

-

Survival Monitoring: The survival of the mice in each group was monitored and recorded daily.

-

Hematopoietic and Intestinal Analysis: Tissues from the hematopoietic and intestinal systems were collected for further analysis to understand the mechanisms of protection.[2][7]

Applications and Future Directions

The potent immunomodulatory effects and favorable safety profile of CRX-527 position it as a versatile agent for various therapeutic applications.

-

Vaccine Adjuvant: CRX-527 has demonstrated significant potential as an adjuvant for vaccines against infectious diseases and cancer.[1][9][10] Its ability to enhance both innate and adaptive immune responses can lead to more robust and long-lasting immunity.[8]

-

Cancer Immunotherapy: As a standalone immunostimulant or in combination with other therapies, CRX-527 can be used to boost anti-tumor immunity.[1][9]

-

Radioprotection: The ability of CRX-527 to protect against radiation-induced damage to the hematopoietic and intestinal systems opens up possibilities for its use as a radioprotective agent in clinical settings.[2][7]

-

Infectious Disease Therapy: By stimulating the innate immune system, CRX-527 could be used to enhance the clearance of bacterial and other pathogens.[11]

Future research will likely focus on optimizing the delivery of CRX-527, for instance, through liposomal formulations (lipo-CRX) or conjugation to antigens, to further enhance its efficacy and minimize potential side effects.[9][11] Clinical trials will be essential to translate the promising preclinical findings into tangible benefits for human health.

References

- 1. invivogen.com [invivogen.com]

- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 5. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage [frontiersin.org]

- 8. Immunomodulatory effects of crx-527 on immune response against bcg-msp1c [erepo.usm.my]

- 9. researchgate.net [researchgate.net]

- 10. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: CRX-527 as a Vaccine Adjuvant for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRX-527 is a synthetic, non-toxic analog of lipid A, the immunostimulatory component of lipopolysaccharide (LPS). It functions as a potent and specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] By activating TLR4, CRX-527 initiates downstream signaling cascades that lead to the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the production of pro-inflammatory cytokines, thereby enhancing adaptive immune responses.[1][2][3] Notably, CRX-527 exhibits significantly less toxicity compared to LPS, making it a promising candidate for use as a vaccine adjuvant in clinical applications, including cancer immunotherapy.[4][1]

This document provides detailed application notes and protocols for the use of CRX-527 as a vaccine adjuvant in cancer therapy research. It covers the mechanism of action, formulation strategies, and methodologies for evaluating the immunogenicity and efficacy of CRX-527-adjuvanted cancer vaccines.

Mechanism of Action: TLR4 Signaling

CRX-527 exerts its adjuvant effect by activating the TLR4 signaling pathway. Upon binding to the TLR4/MD-2 complex on the surface of APCs, CRX-527 induces a conformational change that triggers the recruitment of intracellular adaptor proteins, initiating two distinct signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1][2][3] An important characteristic of CRX-527 is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1][2]

-

MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3]

-

TRIF-Dependent Pathway: This pathway, which is initiated from endosomes following TLR4 internalization, leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β).[3]

The combined activation of these pathways by CRX-527 leads to robust DC maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86), enhanced antigen presentation, and the promotion of a Th1-biased T-cell response, which is critical for anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of CRX-527 as a cancer vaccine adjuvant.

Table 1: In Vivo Efficacy of CRX-527 Adjuvanted Vaccines in Murine Tumor Models

| Tumor Model | Vaccine Formulation | Treatment Schedule | Outcome | Reference |

| B16-OVA Melanoma | 1 nmol CRX-527 conjugated to OVA CTL and Helper peptides | Therapeutic: Vaccination 10 days after tumor inoculation | Significant delay in tumor growth and increased overall survival compared to mixture | [4][5][6] |

| TC-1 (HPV-related) | 2 nmol CRX-527 conjugated to E7 peptide | Prophylactic: Vaccination 17 and 7 days before tumor challenge | 100% protection from tumor challenge | [4][7] |

| TC-1 (HPV-related) | 2 nmol CRX-527 conjugated to E7 peptide | Therapeutic: Vaccination 6 and 13 days after tumor challenge | Cured 10% of mice and delayed tumor growth in 80% of mice, significantly increasing overall survival | [4][5][7] |

Table 2: Immunological Readouts from In Vitro and In Vivo Studies

| Assay | Cell Type | Treatment | Key Findings | Reference |

| Dendritic Cell Maturation | Murine bone marrow-derived DCs | CRX-527-peptide conjugates | Increased expression of CD80, CD86, and MHC class II | |

| T-cell Activation (in vitro) | B3Z and OT-II T-cell hybridomas | Co-culture with DCs pulsed with CRX-527-peptide conjugates | Enhanced T-cell activation compared to a simple mixture of peptide and adjuvant | [4][7] |

| T-cell Priming (in vivo) | Splenocytes from vaccinated mice | Intradermal vaccination with CRX-527-peptide conjugates | Increased frequency of antigen-specific CD8+ T-cells as measured by tetramer staining | [4][5][6] |

| Cytokine Production | Lymphocytes from immunized mice | Intraperitoneal immunization with BCG-MSP1C + 0.5 mg/kg CRX-527 | Significant increase in IFN-γ, TNF-α, IL-1β, and IL-4 | [1][8] |

Experimental Protocols

Protocol 1: Formulation of CRX-527-Peptide Conjugates

This protocol describes the covalent conjugation of CRX-527 to a tumor-associated antigen peptide. The chemistry involves a thiol-ene reaction between a maleimide-functionalized CRX-527 and a cysteine-containing peptide.

Materials:

-

CRX-527 (maleimide-functionalized)

-

Custom synthetic peptide with an N-terminal 3-(tritylthio)propionic acid

-

Dimethylformamide (DMF)

-

2,2-Dimethoxy-2-phenylacetophenone (DPAP)

-

4-Methoxyacetophenone (MAP)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Peptide Synthesis: Synthesize the desired tumor antigen peptide using standard solid-phase peptide synthesis (SPPS). Incorporate 3-(tritylthio)propionic acid at the N-terminus to introduce a protected thiol group.

-

On-Resin Thiol-Ene Reaction: a. Swell the peptide-bound resin in DMF. b. Add a solution of maleimide-functionalized CRX-527, DPAP, and MAP in DMF to the resin. c. Irradiate the mixture with UV light (365 nm) for 2-4 hours to initiate the thiol-ene reaction. d. Wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/DCM) to cleave the peptide-conjugate from the resin and remove protecting groups. b. Precipitate the crude product in cold diethyl ether.

-

Purification: a. Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the CRX-527-peptide conjugate by RP-HPLC. c. Lyophilize the pure fractions to obtain the final product.

Protocol 2: In Vivo Therapeutic Cancer Vaccine Model (B16-OVA Melanoma)

This protocol outlines a therapeutic vaccination study in a murine melanoma model.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16-OVA melanoma cells

-

CRX-527-OVA peptide conjugate (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for subcutaneous and intradermal injections

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: a. Harvest B16-OVA cells and resuspend in PBS at a concentration of 1 x 10^6 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (100,000 cells) into the flank of each mouse.

-

Therapeutic Vaccination: a. On day 10 post-tumor inoculation, when tumors are palpable, prepare the vaccine formulation. b. Dissolve the CRX-527-OVA peptide conjugate in sterile PBS to a final concentration that delivers 1 nmol per 50 µL injection volume. c. Administer a 50 µL intradermal injection of the vaccine at a site distant from the tumor (e.g., contralateral flank).

-

Monitoring: a. Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2. b. Monitor the overall health and survival of the mice. c. At a designated time point (e.g., day 18), blood can be collected to assess the frequency of antigen-specific T-cells by tetramer staining.

Protocol 3: In Vitro Dendritic Cell Maturation Assay

This protocol is for assessing the ability of CRX-527-peptide conjugates to induce DC maturation in vitro.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

Recombinant murine GM-CSF and IL-4

-

CRX-527-peptide conjugate

-

LPS (positive control)

-

PBS (negative control)

-

Fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, MHC class II, CD80, CD86)

-

Flow cytometer

Procedure:

-

Generation of Bone Marrow-Derived DCs (BMDCs): a. Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice. b. Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-7 days to generate immature BMDCs.

-

DC Stimulation: a. Plate the immature BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the CRX-527-peptide conjugate at various concentrations (e.g., 0.1, 1, 10 µg/mL). c. Include positive (LPS, 100 ng/mL) and negative (PBS) controls. d. Incubate for 24-48 hours at 37°C.

-